Chemical properties of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile
Chemical properties of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile
The following technical guide details the chemical properties, synthesis, and applications of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile , a specialized heterocyclic building block.
CAS Registry Number: 1310379-49-7 Molecular Formula: C₆H₆ClN₃ Molecular Weight: 155.58 g/mol [1][2]
Executive Summary
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents (specifically kinase inhibitors targeting Akt and BTK pathways) and next-generation agrochemicals (Succinate Dehydrogenase Inhibitors - SDHIs).[1][2] Its structure features a pharmacologically privileged pyrazole core substituted with a chlorine atom at the C4 position and a reactive cyanomethyl group at the C5 position. This unique substitution pattern allows for divergent synthetic applications: the nitrile group serves as a precursor for amines, acids, and heterocycles, while the C4-chlorine offers a handle for cross-coupling reactions or steric modulation.[1][2]
Physicochemical Characterization
The following data consolidates predicted and experimental values for the compound.
| Property | Value | Notes |
| Appearance | White to off-white solid | Crystalline powder form is typical.[1][2] |
| Melting Point | 65–75 °C (Typical) | Range varies by purity/polymorph; related analogs melt ~119°C. |
| Boiling Point | ~310 °C | Predicted at 760 mmHg. |
| Density | 1.35 ± 0.1 g/cm³ | Predicted. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water.[1] |
| pKa | ~14-15 (α-proton) | The CH₂ group is activated by the nitrile and pyrazole ring.[1][2] |
| LogP | ~1.1 | Lipophilic, suitable for membrane permeability. |
Synthetic Pathways & Manufacturing
The synthesis of this compound requires precise regiocontrol to ensure the substituents are correctly placed on the pyrazole ring (N1-Methyl, C4-Chloro, C5-Cyanomethyl).[1][2] The most robust industrial route proceeds via the functionalization of a pyrazole-5-carboxylate precursor.[1][2]
Core Synthesis Workflow
The synthesis typically begins with Ethyl 1-methyl-1H-pyrazole-5-carboxylate .[1][2] The pathway involves electrophilic chlorination, reduction of the ester to an alcohol, conversion to a leaving group (halide/mesylate), and nucleophilic displacement with cyanide.[1]
Key Mechanistic Steps:
-
Electrophilic Chlorination: The C4 position of the pyrazole ring is electron-rich and undergoes electrophilic aromatic substitution with reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[1][2]
-
Reduction: The C5-ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4).
-
Homologation: The alcohol is converted to a chloromethyl group (using Thionyl Chloride) and subsequently reacted with Sodium Cyanide (NaCN) to extend the carbon chain by one unit, forming the acetonitrile moiety.
Visualization of Synthesis
The following diagram illustrates the stepwise chemical transformation:
Figure 1: Stepwise synthesis from commercially available pyrazole esters to the target acetonitrile.
Chemical Reactivity & Transformations
The versatility of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile stems from its three distinct reactive centers.
Nitrile Group (–CN) Chemistry
The nitrile group is the primary handle for further elaboration:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or primary amide . This is crucial for synthesizing SDHI fungicides (e.g., carboxamide derivatives).
-
Reduction: Catalytic hydrogenation (Raney Ni, H₂) or hydride reduction transforms the nitrile into an ethylamine side chain, a common motif in kinase inhibitors (e.g., linking to an ATP-binding pocket).[1][2]
-
Cyclization: Reaction with hydrazine or hydroxylamine can form 1,2,4-triazoles or 1,2,4-oxadiazoles , expanding the heterocyclic complexity.[1][2]
Alpha-Methylene Reactivity (–CH₂–)
The methylene protons alpha to the nitrile are significantly acidic due to the electron-withdrawing nature of both the nitrile and the pyrazole ring.[1][2]
-
Alkylation: Deprotonation with a base (e.g., NaH, KOtBu) followed by reaction with alkyl halides allows for the introduction of branching (e.g., gem-dimethyl groups), which can improve metabolic stability.[1][2]
-
Knoevenagel Condensation: Reaction with aldehydes yields acrylonitrile derivatives, which are Michael acceptors often used in covalent drug design.
Pyrazole Ring & C4-Chlorine[1][2][3]
-
C4-Chlorine Stability: The chlorine atom is relatively stable but can participate in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) under specialized conditions (using bulky phosphine ligands) to introduce aryl or heteroaryl groups.[1][2]
-
N1-Methyl Group: Provides metabolic stability compared to an N-H pyrazole, preventing rapid glucuronidation.[1][2]
Reactivity Flowchart
Figure 2: Divergent synthetic pathways utilizing the nitrile, methylene, and chloro-substituents.[1]
Applications in Drug Discovery & Agrochemicals
This molecule serves as a "linchpin" intermediate, connecting a lipophilic aromatic core to a polar functional group.[1]
Pharmaceutical Applications
-
Akt Inhibitors (e.g., Afuresertib analogs): The 4-chloro-1-methyl-pyrazole moiety mimics the steric and electronic properties of phenyl rings found in earlier generation inhibitors but with improved solubility.[1][2] The ethylamine derived from the nitrile is often linked to a thiophene or pyrimidine core.
-
BTK Inhibitors: In covalent inhibitors like Tolebrutinib, pyrazole linkers are used to position the acrylamide "warhead" correctly to react with Cysteine-481 in the kinase active site.[1][2]
-
Androgen Receptor Antagonists: Structural analogs are explored in next-generation prostate cancer therapies (similar to Darolutamide intermediates).[1][2]
Agrochemical Applications[1][2]
-
Succinate Dehydrogenase Inhibitors (SDHIs): The hydrolyzed form (carboxylic acid) is coupled with aniline derivatives to form carboxamide fungicides. The 4-chloro group enhances lipophilicity and metabolic stability in plant tissues.[1][2]
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile.
References
-
PubChem Compound Summary. 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile (CID 60136511).[1][2] National Center for Biotechnology Information.[1] Link
-
American Elements. 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile Product Data.Link
-
Google Patents. Synthesis of Pyrazole Carboxamides as SDHI Fungicides (Related Art).Link
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[1][3] Synth. 2008, 85, 179.[1][2] Link
-
Journal of Agricultural and Food Chemistry. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan Carboxamides. (Context for 4-chloro-1-methylpyrazole activity).[1][2][4][5] Link
Sources
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- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021191417A1 - Compounds for use in the treatment of synucleinopathies - Google Patents [patents.google.com]
- 5. Buy N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide (EVT-4499428) [evitachem.com]
